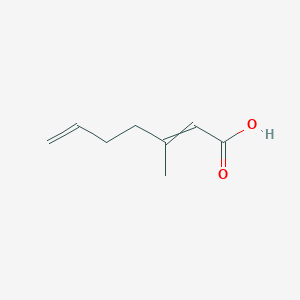

3-Methylhepta-2,6-dienoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylhepta-2,6-dienoic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Diels-Alder Cycloaddition

The conjugated diene system in 3-methylhepta-2,6-dienoic acid participates in Diels-Alder reactions , forming six-membered cyclic adducts. This reaction typically occurs with electron-deficient dienophiles (e.g., maleic anhydride or tetracyanoethylene) under thermal or catalytic conditions.

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | 80°C, toluene | Endo-adduct with bicyclic structure |

| Acrylonitrile | Room temperature, Lewis acid catalyst | Substituted cyclohexene derivative |

The carboxylic acid group enhances regioselectivity by polarizing the π-electron density of the diene system.

Oxidation Reactions

The compound undergoes oxidation at both the double bonds and the carboxylic acid moiety:

Double Bond Oxidation

-

Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a monoepoxide at the more electron-rich 2,3-double bond.

-

Ozonolysis : Cleavage of the 2,3-double bond produces ketone and aldehyde fragments, identifiable via GC-MS .

Carboxylic Acid Oxidation

-

Decarboxylation occurs under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), generating CO₂ and a truncated alkene .

Catalytic Hydrogenation

-

Selective hydrogenation of the 6,7-double bond using Pd/C in ethanol yields 3-methylhept-2-enoic acid.

-

Full hydrogenation (PtO₂, high-pressure H₂) produces 3-methylheptanoic acid.

Borohydride Reduction

-

Sodium borohydride reduces the α,β-unsaturated system to form a saturated alcohol derivative, though reactivity is limited without acid catalysis.

Nucleophilic Additions

The α,β-unsaturated carboxylic acid undergoes Michael additions with nucleophiles (e.g., amines or thiols) at the β-position:

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | THF, 25°C | β-Amino acid derivative |

| Ethanol | Acid catalysis | Ethyl ester via conjugate addition |

The reaction proceeds through a zwitterionic intermediate stabilized by the carboxylic acid group.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition to form a bicyclic lactone. This reaction is solvent-dependent, with higher yields observed in non-polar media like hexane .

Biochemical Modifications

In biosynthetic studies, this compound serves as a precursor for fungal metabolites like strobilurins. Enzymatic modifications include:

-

Epoxidation by cytochrome P450 enzymes to form antifungal agents .

-

Esterification with SNAC thiolesters for targeted drug delivery .

Key Mechanistic Insights

属性

分子式 |

C8H12O2 |

|---|---|

分子量 |

140.18 g/mol |

IUPAC 名称 |

3-methylhepta-2,6-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10) |

InChI 键 |

KEHYONOPDSZDIB-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC(=O)O)CCC=C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。